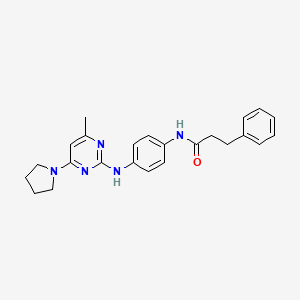
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV396669 is a compound that has shown significant potential in the field of medicinal chemistry, particularly in the treatment of malaria. It is part of the Malaria Box collection, which includes chemically diverse small molecules with documented potency against malaria parasite growth . MMV396669 induces metabolic changes consistent with the inhibition of hemoglobin metabolism .
Preparation Methods
The preparation of MMV396669 involves several synthetic routes and reaction conditions. General methods of preparation for organometallic compounds can be applied, such as:
Metal with Organic Halide Reaction: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metal Displacement: This method involves the displacement of one metal by another in a compound.
Metathesis: This involves the exchange of parts between two reacting chemical species.
Hydrometallation: This involves the addition of a metal hydride to an alkene to form an alkylmetal compound.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
MMV396669 undergoes various types of chemical reactions, including:
Oxidation: This involves the loss of electrons from the compound.
Reduction: This involves the gain of electrons by the compound.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MMV396669 has several scientific research applications, including:
Chemistry: It is used in the study of hemoglobin metabolism and the development of new synthetic methodologies.
Biology: It is used in the study of malaria parasites and their metabolic pathways.
Medicine: It has potential therapeutic applications in the treatment of malaria.
Industry: It can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of MMV396669 involves the inhibition of hemoglobin metabolism in malaria parasites . This inhibition disrupts the parasite’s ability to utilize hemoglobin, leading to its death. The molecular targets and pathways involved include enzymes and proteins associated with hemoglobin metabolism.
Comparison with Similar Compounds
MMV396669 can be compared with other compounds in the Malaria Box collection, such as MMV666596, MMV665977, MMV006309, and MMV665940 . These compounds also induce metabolic changes but target different pathways, such as pyrimidine biosynthesis . The uniqueness of MMV396669 lies in its specific inhibition of hemoglobin metabolism, making it a valuable compound in the fight against malaria.
Properties
Molecular Formula |
C24H27N5O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H27N5O/c1-18-17-22(29-15-5-6-16-29)28-24(25-18)27-21-12-10-20(11-13-21)26-23(30)14-9-19-7-3-2-4-8-19/h2-4,7-8,10-13,17H,5-6,9,14-16H2,1H3,(H,26,30)(H,25,27,28) |
InChI Key |
ZPWUTBCALSFPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















